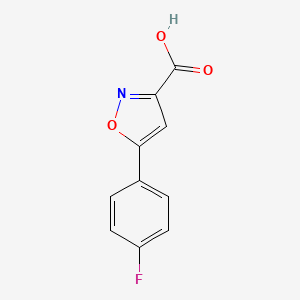

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid

CAS No.: 33282-24-5

Cat. No.: VC1982244

Molecular Formula: C10H6FNO3

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33282-24-5 |

|---|---|

| Molecular Formula | C10H6FNO3 |

| Molecular Weight | 207.16 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |

| Standard InChI Key | OFWUBERMKPVMCT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid (CAS: 33282-24-5) is a heterocyclic compound characterized by an isoxazole ring substituted with a 4-fluorophenyl group at position 5 and a carboxylic acid moiety at position 3 . Its molecular formula is C₁₀H₆FNO₃ with a molecular weight of 207.16 g/mol . The compound features a five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms, which contributes significantly to its chemical reactivity and biological properties.

Key Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 33282-24-5 |

| Molecular Formula | C₁₀H₆FNO₃ |

| Molecular Weight | 207.16 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |

| Standard InChIKey | OFWUBERMKPVMCT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)F |

| Boiling Point | 428.8°C at 760 mmHg |

| Density | 1.404 g/cm³ |

Synthetic Methodologies

The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid can be accomplished through several established methods, with approaches varying based on starting materials and desired scale.

Principal Synthetic Routes

One common approach involves the condensation of appropriate precursors, such as 4-fluorobenzaldehyde and hydroxylamine derivatives, followed by cyclization reactions to form the isoxazole ring. The cyclization typically occurs under specific conditions and may employ various catalysts depending on the desired yield and purity.

A two-step synthesis pathway often employed includes:

-

Formation of the corresponding oxime from 4-fluorobenzaldehyde using hydroxylamine hydrochloride

-

Cyclization of the oxime intermediate using appropriate reagents to form the isoxazole ring structure

Alternative Synthetic Approaches

An alternative approach involves the hydrolysis of the corresponding ester, methyl or ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. The ester undergoes hydrolysis under acidic or basic conditions to yield 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid. This method is particularly useful when the ester is more readily available or easier to synthesize.

| Reaction Type | Reagents/Conditions | Product | Typical Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (8–12 h) | 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | 75–82% |

| Basic Hydrolysis | 10% NaOH, ethanol, 60°C (4 h) | Sodium 5-(4-fluorophenyl)isoxazole-3-carboxylate (requires acidification) | 88% |

Chemical Reactivity and Transformations

The reactivity of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid is primarily governed by its functional groups: the carboxylic acid moiety, the isoxazole ring, and the fluorophenyl substituent.

Carboxylic Acid Transformations

The carboxylic acid group undergoes typical reactions associated with carboxylic acids, including:

-

Esterification: Formation of various esters through reaction with alcohols under acidic conditions or using coupling reagents

-

Amidation: Formation of amides through reaction with amines, often requiring activation of the carboxylic acid

-

Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents

Isoxazole Ring Reactivity

The isoxazole ring in this compound can participate in various reactions:

-

Lithiation: The 4-position of the isoxazole ring can undergo lithiation with n-butyllithium, allowing for further functionalization at this position

-

Nucleophilic substitution: Under specific conditions, the isoxazole ring can undergo nucleophilic attack

-

Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions, serving as a building block for more complex heterocyclic structures

Fluorophenyl Reactivity

The 4-fluorophenyl substituent contributes to the compound's reactivity through:

-

Nucleophilic aromatic substitution: The electron-withdrawing fluorine activates the aromatic ring toward nucleophilic substitution reactions, particularly at the para position

-

Cross-coupling reactions: The fluorophenyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions

Biological Activity and Applications

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid and its derivatives exhibit diverse biological activities, making them valuable in pharmaceutical research and development.

Anticancer Properties

Research has demonstrated that fluorophenyl-isoxazole derivatives possess significant anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells .

A key study by Hawash et al. (2021) evaluated the anticancer properties of fluorophenyl-isoxazole derivatives and found that some compounds exhibited potent inhibitory activity against Hep3B cancer cells with IC₅₀ values ranging from 7.66 to 11.60 µg/mL . One derivative demonstrated particularly strong activity against both Hep3B and HepG2 cancer cell lines with IC₅₀ values of 5.76 and 34.64 µg/mL, respectively .

Antimicrobial Activity

Fluorophenyl-isoxazole compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances the compound's bioavailability and metabolic stability, potentially improving its efficacy as an antimicrobial agent.

Enzyme Inhibition

5-(4-Fluorophenyl)isoxazole-3-carboxylic acid derivatives have shown potential as enzyme inhibitors. For instance, some derivatives can inhibit specific enzymes involved in disease pathways, making them valuable in drug discovery and development . A study reported that certain derivatives demonstrated inhibitory activity against specific enzymes with IC₅₀ values in the micromolar range .

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for optimizing the biological properties of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid and its derivatives.

Impact of Substituents

Research has shown that modifications to the basic structure of fluorophenyl-isoxazole compounds can significantly affect their biological activities:

Positional Isomers

Studies comparing 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid with 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid have revealed that the position of the fluorine atom on the phenyl ring can significantly influence the compound's biological activity and physicochemical properties . The 4-fluoro isomer generally demonstrates better biological activity in several enzyme inhibition assays .

Comparative Activity with Related Compounds

A study by researchers evaluating EPAC antagonists found that substituting the isoxazole ring of a lead compound with various aryl groups, including 4-fluorophenyl, had significant effects on biological activity . The table below illustrates the relative activities of selected compounds:

| Compound | Substituent at Position 5 | IC₅₀ (μM) |

|---|---|---|

| 16 | 4-F-phenyl | 38.6 ± 7.7 |

| 17 | 4-F-phenyl (with additional modification) | 12.7 ± 1.1 |

| 18 | 4-F-phenyl (with additional modification) | 10.2 ± 0.8 |

| 23 | 4-OMe-phenyl | 5.6 ± 1.1 |

| 24 | 4-OMe-phenyl (with additional modification) | 5.6 ± 1.0 |

This data suggests that while the 4-fluorophenyl substituent contributes to biological activity, additional modifications can significantly enhance potency .

Applications in Drug Development

The versatility of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid makes it a valuable scaffold in medicinal chemistry and drug development.

Use as a Building Block

The compound serves as an important building block for the synthesis of more complex bioactive molecules. The carboxylic acid functionality provides a convenient handle for further derivatization, allowing for the creation of diverse chemical libraries for drug discovery .

Development of Pharmacophores

Researchers have utilized the 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid scaffold in the design of pharmacophores targeting specific biological receptors and enzymes. The unique spatial arrangement of functional groups in this compound can be leveraged to create molecules with optimal binding characteristics to biological targets .

Prodrug Approaches

Derivatives of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid, particularly its esters and amides, have been investigated as potential prodrugs. These derivatives can improve pharmacokinetic properties such as solubility, stability, and cell membrane permeability, potentially enhancing the therapeutic efficacy of the parent compound .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid.

Spectroscopic Analysis

Various spectroscopic techniques are employed for the characterization of this compound:

-

NMR Spectroscopy: ¹H NMR analysis typically shows characteristic signals for the aromatic protons of the 4-fluorophenyl group and the isoxazole ring proton. ¹³C NMR provides information about carbon environments, with characteristic signals for the carboxylic acid carbon, isoxazole ring carbons, and fluorophenyl carbons.

-

IR Spectroscopy: Key IR absorption bands include those associated with the carboxylic acid group (C=O stretch, O-H stretch), C=N stretch of the isoxazole ring, and C-F stretch of the fluorophenyl group.

-

Mass Spectrometry: MS analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity analysis and quality control of 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid. These techniques can separate and identify the compound from potential impurities or synthetic by-products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume